N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl ring, a hydroxyethoxy group, and a methoxybenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of a cyclopentyl intermediate. This can be achieved through the reaction of cyclopentanol with ethylene oxide under basic conditions to introduce the hydroxyethoxy group.
Sulfonamide Formation: The cyclopentyl intermediate is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with a suitable methylating agent to introduce the methyl group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfon
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-20-13-5-4-6-14(11-13)22(18,19)16-12-15(21-10-9-17)7-2-3-8-15/h4-6,11,16-17H,2-3,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMDFUDIIFPGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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